endo-Bicyclo[2.2.1]heptan-2-ol
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Overview
Description
endo-Bicyclo[2.2.1]heptan-2-ol: . This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The endo configuration refers to the orientation of the hydroxyl group (-OH) on the second carbon atom, which is directed towards the larger ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroxylation of α-Pinene: Another method involves the hydroxylation of α-pinene, which can be achieved through various chemical reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using camphor as the starting material. The choice of reducing agent and catalyst can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters, ethers, or halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution Reagents: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of ketones (e.g., norcamphor) or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of esters (e.g., endo-bicyclo[2.2.1]heptan-2-yl acetate), ethers, or halides.
Scientific Research Applications
endo-Bicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of endo-Bicyclo[2.2.1]heptan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions . The rigid bicyclic structure of the compound allows for specific interactions with enzymes and other biomolecules, influencing its biological activity.
Comparison with Similar Compounds
exo-Bicyclo[2.2.1]heptan-2-ol: The exo isomer of the compound, where the hydroxyl group is oriented away from the larger ring.
Borneol: A bicyclic alcohol with a similar structure but different stereochemistry.
Isoborneol: Another stereoisomer of borneol with distinct physical and chemical properties.
Uniqueness: endo-Bicyclo[2.2.1]heptan-2-ol is unique due to its specific endo configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its exo isomer and other similar compounds.
Properties
CAS No. |
61277-90-5 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7-/m1/s1 |
InChI Key |
ZQTYQMYDIHMKQB-DSYKOEDSSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2O |
Canonical SMILES |
C1CC2CC1CC2O |
Origin of Product |
United States |
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